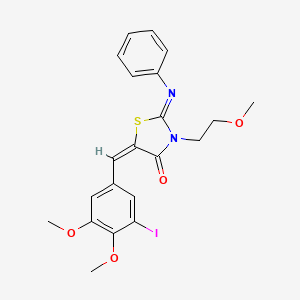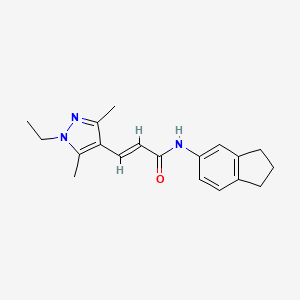![molecular formula C20H14BrN5O B10900036 3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spirocyclization: The spirocyclic structure is formed by a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Functional Group Modifications: Introduction of the amino, bromo, and cyano groups is achieved through various substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with spirocyclic structures, such as spiro[indole-3,2’-pyrrolidine] and spiro[indole-3,2’-oxindole]. Compared to these compounds, 3’-amino-5-bromo-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile is unique due to its specific functional groups and the presence of multiple cyano groups, which can significantly alter its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H14BrN5O |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2'-amino-5-bromo-2-oxospiro[1H-indole-3,4'-4a,5,6,7-tetrahydronaphthalene]-1',3',3'-tricarbonitrile |
InChI |
InChI=1S/C20H14BrN5O/c21-11-5-6-16-15(7-11)20(18(27)26-16)14-4-2-1-3-12(14)13(8-22)17(25)19(20,9-23)10-24/h3,5-7,14H,1-2,4,25H2,(H,26,27) |
InChI-Schlüssel |
HXTPRPHSPNDIKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2C(C1)C3(C4=C(C=CC(=C4)Br)NC3=O)C(C(=C2C#N)N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B10899957.png)
![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
![2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B10899980.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899986.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10899989.png)
![5-[(4-{(1Z)-1-[2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10899994.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)


![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)
![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)
![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
